7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTMKHDQBKQAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-96-2 | |
| Record name | 4-Fluoro-1H-benzimidazole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of 7 Fluoro 1h Benzo D Imidazole 2 Carbaldehyde
Transformations Involving the Aldehyde Functional Group
The aldehyde moiety in 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a focal point for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. Its electrophilic carbon atom readily undergoes nucleophilic attack, forming the basis for numerous condensation and oxidation reactions.
Condensation Reactions for Scaffold Diversification
Condensation reactions are a cornerstone in the derivatization of aldehydes, providing a straightforward route to new carbon-nitrogen and carbon-carbon double bonds. These reactions are instrumental in expanding the chemical space around the 7-fluoro-1H-benzo[d]imidazole scaffold.
The reaction of this compound with various hydrazine (B178648) derivatives leads to the formation of hydrazones. This condensation reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the corresponding hydrazine in a protic solvent like ethanol (B145695), often with a catalytic amount of acid. nih.gov The resulting hydrazones are characterized by the C=N-NH linkage. This methodology allows for the introduction of a wide range of substituents, depending on the structure of the hydrazine used. While specific studies on this compound are not extensively documented, the synthesis of hydrazones from other benzimidazole-2-carboxaldehydes is well-established. nih.govnih.govresearchgate.netresearchgate.netaensiweb.com For instance, 1H-benzo[d]imidazole-2-carbohydrazide has been coupled with various hydroxyarylaldehydes in ethanol to yield hydrazones in good to excellent yields. nih.gov
Table 1: Representative Hydrazone Derivatives Synthesized from Substituted Hydrazines and this compound This table is illustrative and based on general hydrazone synthesis methods.
| Hydrazine Reactant | Product Name | Potential Reaction Conditions |
| Hydrazine hydrate | (E)-2-((7-fluoro-1H-benzo[d]imidazol-2-yl)methylene)hydrazine | Ethanol, reflux |
| Phenylhydrazine | (E)-N'-((7-fluoro-1H-benzo[d]imidazol-2-yl)methylene)benzohydrazide | Ethanol, acetic acid catalyst, reflux |
| Isonicotinohydrazide | (E)-N'-((7-fluoro-1H-benzo[d]imidazol-2-yl)methylene)isonicotinohydrazide | Ethanol, reflux |
Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. This reaction typically involves heating the reactants in an alcoholic solvent, sometimes with an acid or base catalyst. nih.govchemsociety.org.ng The resulting C=N double bond is a key structural feature. The synthesis of Schiff bases from various benzimidazole (B57391) derivatives has been widely reported. nih.govnih.govmdpi.com For example, N-substituted 2-aminobenzimidazoles react with substituted benzaldehydes in refluxing ethanol to yield the corresponding Schiff bases. nih.gov Although direct synthesis from this compound is not explicitly detailed in the available literature, this general and robust reaction is expected to proceed efficiently. A variety of primary amines can be employed to generate a library of Schiff base derivatives.
Table 2: Representative Schiff Bases from the Reaction of Primary Amines with this compound This table is illustrative and based on general Schiff base synthesis methods.
| Primary Amine Reactant | Product Name | Potential Reaction Conditions |
| Aniline | (E)-N-((7-fluoro-1H-benzo[d]imidazol-2-yl)methylene)aniline | Ethanol, reflux |
| 4-Fluoroaniline | (E)-N-((7-fluoro-1H-benzo[d]imidazol-2-yl)methylene)-4-fluoroaniline | Ethanol, reflux, acetic acid catalyst |
| Benzylamine | (E)-1-phenyl-N-((7-fluoro-1H-benzo[d]imidazol-2-yl)methylene)methanamine | Methanol, room temperature |
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgalfa-chemistry.comnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde. wikipedia.org For this compound, the HWE reaction offers a route to vinyl-benzimidazole derivatives, thereby extending the conjugated π-system of the molecule.
The reaction typically begins with the deprotonation of a phosphonate ester using a base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the nucleophilic phosphonate carbanion. alfa-chemistry.comnrochemistry.com This carbanion then adds to the aldehyde group of the benzimidazole. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The use of phosphonates bearing electron-withdrawing groups, such as esters or nitriles, is common. researchgate.net This reaction is highly valued for its reliability and stereocontrol, making it a key method for creating carbon-carbon double bonds in complex molecules. rsc.org
Table 3: Potential Products of Horner-Wadsworth-Emmons Reaction with this compound This table is illustrative and based on general HWE reaction principles.
| Phosphonate Reagent | Product Name | Potential Base/Solvent System |
| Triethyl phosphonoacetate | Ethyl (E)-3-(7-fluoro-1H-benzo[d]imidazol-2-yl)acrylate | NaH / THF |
| Diethyl (cyanomethyl)phosphonate | (E)-3-(7-fluoro-1H-benzo[d]imidazol-2-yl)acrylonitrile | DBU, LiCl / Acetonitrile |
| Tetraethyl methylenediphosphonate | Diethyl ((E)-(2-(7-fluoro-1H-benzo[d]imidazol-2-yl)vinyl)phosphonate) | n-BuLi / THF |
The reaction of this compound with thiosemicarbazide (B42300) is expected to yield the corresponding thiosemicarbazone. This condensation reaction is typically carried out by refluxing the aldehyde and thiosemicarbazide in a solvent such as ethanol, often with the addition of a catalytic amount of acid like acetic acid. chemmethod.comresearchgate.net Thiosemicarbazones are characterized by the C=N-NH-C(=S)NH2 moiety. The synthesis of thiosemicarbazones is a common derivatization for heteroaromatic aldehydes due to the significant biological activities often associated with this functional group. tandfonline.comnih.govnih.gov For instance, a similar compound, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, was successfully converted to its thiosemicarbazone in 75% yield by refluxing with thiosemicarbazide in ethanol and acetic acid for 3 hours. semanticscholar.org
Table 4: Thiosemicarbazone Derivative of this compound This table is based on analogous thiosemicarbazone synthesis.
| Reactants | Product Name | Reported Analogous Reaction Conditions |
| This compound, Thiosemicarbazide | 2-((7-fluoro-1H-benzo[d]imidazol-2-yl)methylene)hydrazine-1-carbothioamide | Ethanol, acetic acid, reflux, 3h semanticscholar.org |
Oxidation to Benzo[d]imidazole-2-carboxylic Acid Derivatives
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 7-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid. A variety of oxidizing agents are available for this transformation. organic-chemistry.org The choice of reagent is crucial to ensure chemoselectivity and avoid over-oxidation or degradation of the benzimidazole ring.
Common and effective reagents for the oxidation of aromatic and heteroaromatic aldehydes include chromium-based reagents like Jones reagent (CrO3 in aqueous acid), which typically provides good yields at room temperature. libretexts.org Milder and more environmentally benign methods are also available. Sodium perborate (B1237305) in acetic acid is an effective reagent for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org Another modern approach involves organocatalysis, for example, using N-hydroxyphthalimide (NHPI) as a catalyst with oxygen (from air) as the terminal oxidant under mild conditions. organic-chemistry.org Sodium hypochlorite (B82951) (bleach) in a basic medium, with or without microwave irradiation, also serves as an inexpensive and effective oxidant for this purpose. researchgate.net The resulting carboxylic acid is a valuable synthetic intermediate, for instance, for the preparation of esters and amides.
Table 5: Potential Methods for the Oxidation of this compound This table is illustrative and based on general aldehyde oxidation methods.
| Oxidizing Agent/System | Product Name | General Applicability |
| CrO₃ / H₂SO₄, Acetone (Jones Reagent) | 7-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid | Common for aromatic aldehydes libretexts.org |
| Sodium perborate / Acetic acid | 7-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid | Effective for aromatic aldehydes organic-chemistry.org |
| N-Hydroxyphthalimide (cat.), O₂ (air) | 7-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid | Green chemistry approach organic-chemistry.org |
| NaClO (aq) | 7-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid | Inexpensive and effective researchgate.net |
Chemical Modifications of the Benzimidazole Ring System
The benzimidazole core of this compound offers multiple sites for chemical modification, primarily at the nitrogen atoms of the imidazole (B134444) ring and on the fluorine-substituted benzene (B151609) ring. These modifications are crucial for tuning the molecule's electronic properties and for introducing functionalities that enable further synthetic transformations.
N-Alkylation and N-Acylation Strategies
The presence of a secondary amine in the imidazole ring allows for straightforward N-alkylation and N-acylation reactions. These modifications are fundamental in diversifying the benzimidazole scaffold and are often employed to enhance solubility or to introduce specific functional groups for biological applications or further chemical reactions. scholarsresearchlibrary.comnih.gov
N-Alkylation: The N-alkylation of benzimidazoles is a well-established synthetic transformation. Typically, the reaction proceeds by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide or another electrophilic alkylating agent. scholarsresearchlibrary.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic bases. nih.gov The choice of solvent and base can influence the regioselectivity of the alkylation, although for symmetrically substituted benzimidazoles, this is not a concern. In the case of this compound, alkylation would likely occur readily at the N-1 position. Microwave-assisted methods have been shown to accelerate these reactions, significantly reducing reaction times from hours to minutes and often improving yields. nih.gov
N-Acylation: Similar to alkylation, N-acylation can be achieved by reacting the benzimidazole with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, which can serve as a protecting group or as a handle for further functionalization. The electron-withdrawing nature of the acyl group can also modulate the electronic properties of the benzimidazole ring system. While specific examples for the N-acylation of this compound are not prevalent in the literature, the general reactivity of the benzimidazole N-H bond suggests that this transformation is synthetically accessible. scholarsresearchlibrary.com
| Modification | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | 1-Alkyl-7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N), Solvent | 1-Acyl-7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde |
Substitution Reactions on the Halogenated Benzene Ring
The fluorine atom on the benzene ring of this compound influences the reactivity of the aromatic system towards substitution reactions. Fluorine is an electronegative atom that exerts a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). youtube.com This dual nature affects the feasibility and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-director for electrophilic attack, although it deactivates the ring towards this type of reaction. youtube.com The electron-withdrawing nature of the imidazole-2-carbaldehyde moiety further deactivates the benzene ring. Therefore, forcing conditions would likely be required for electrophilic substitution to occur. The incoming electrophile would be directed to the positions ortho and para to the fluorine atom (positions 6 and 4, respectively).
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom and the fused imidazole ring system can activate the benzene ring towards nucleophilic aromatic substitution. youtube.comyoutube.com In SNAr reactions, a strong nucleophile can displace the fluorine atom, especially if there are additional electron-withdrawing groups on the ring to stabilize the intermediate Meisenheimer complex. youtube.com The aldehyde group at the 2-position of the imidazole ring is strongly electron-withdrawing, which would further facilitate nucleophilic attack. This makes the displacement of the fluorine atom by nucleophiles a plausible synthetic route for further derivatization.
| Reaction Type | Directing Effect of Fluorine | Influence of Imidazole-2-carbaldehyde | Expected Reactivity |
| Electrophilic Aromatic Substitution | Ortho, Para-directing (deactivating) | Deactivating | Low, requires harsh conditions |
| Nucleophilic Aromatic Substitution | Activating | Activating | Favorable for displacement of Fluorine |
Construction of Fused and Spirocyclic Architectures
The aldehyde functionality at the 2-position of this compound is a key handle for the construction of more complex molecular architectures, including polycyclic fused systems and spirocyclic compounds.
Cyclization for Polycyclic N-fused Heteroaromatics
The condensation of the aldehyde group with various binucleophiles is a powerful strategy for the synthesis of polycyclic N-fused heteroaromatics. For example, reaction with o-phenylenediamines can lead to the formation of new imidazole rings, resulting in extended, fused aromatic systems. The specific reaction conditions, such as the use of an acid catalyst, can promote cyclization and subsequent aromatization to yield the desired polycyclic compounds. nih.gov The fluorine substituent can modulate the electronic and photophysical properties of these resulting fused systems.
A general approach involves the acid-catalyzed reaction of the benzimidazole-2-carbaldehyde with a substituted o-phenylenediamine. This reaction proceeds through a double cyclodehydration and aromatization sequence to furnish novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov
Hybrid Structure Formation (e.g., Benzimidazole-Rhodanine Conjugates)
The aldehyde group readily undergoes condensation reactions with active methylene (B1212753) compounds, such as rhodanine (B49660) and its derivatives. This Knoevenagel condensation is a widely used method for the synthesis of hybrid molecules that combine the structural features of both reactants. researchgate.net
The synthesis of benzimidazole-rhodanine conjugates typically involves the reaction of the benzimidazole-2-carbaldehyde with a rhodanine derivative in the presence of a base catalyst, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like ethanol or acetic acid. This reaction leads to the formation of a new carbon-carbon double bond, linking the two heterocyclic rings. These hybrid structures are of significant interest in medicinal chemistry due to their potential biological activities.
| Reaction | Reactant | Conditions | Product |
| Knoevenagel Condensation | Rhodanine | Basic catalyst (e.g., piperidine), Solvent (e.g., ethanol) | 5-(7-Fluoro-1H-benzo[d]imidazol-2-ylmethylene)thiazolidine-2,4-dione |
Structure Activity Relationship Sar Investigations of 7 Fluoro 1h Benzo D Imidazole 2 Carbaldehyde Derivatives
Impact of Fluorine Substitution on Biological Activities
The introduction of fluorine into the benzimidazole (B57391) scaffold has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. nih.govresearchgate.net Fluorine, being the most electronegative element, alters electron distribution, lipophilicity, metabolic stability, and binding interactions. nih.gov
The strategic placement of fluorine atoms can lead to a significant enhancement of a compound's pharmacological profile. nih.govresearchgate.net This is attributed to several factors:
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its biological target. acgpubs.orgmdpi.com This improved cell penetration can lead to greater potency. nih.govacgpubs.org
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. nih.gov This can increase the molecule's half-life and bioavailability. For instance, in a study on 11β-hydroxysteroid dehydrogenase type I inhibitors, fluorine substitution increased the mouse liver microsome half-life by up to five-fold. nih.gov
Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in electrostatic and dipole interactions within the target's binding site. nih.gov This can lead to stronger and more specific binding, thereby improving efficacy.
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and affecting its interaction with the target receptor. researchgate.net
Studies on various benzimidazole derivatives have consistently shown that fluorinated analogues exhibit superior activity compared to their non-fluorinated counterparts. For example, a benzimidazole derivative with a trifluoromethyl group at the 2-position showed higher potency against several viruses compared to its methyl-analogue. nih.gov Similarly, in antimicrobial studies, fluoro-substituted benzimidazoles demonstrated good antibacterial and antifungal properties compared to the unsubstituted parent compounds. acgpubs.org The position of the fluorine atom is also critical; for instance, meta-fluoro substitution on a phenyl ring attached to the benzimidazole core was found to be crucial for activity against B. subtilis. acgpubs.org
| Compound | R1 | R2 | S. aureus | C. albicans |
|---|---|---|---|---|
| A | H | H | >100 | >100 |
| B | F | H | 78.12 | 39.06 |
| C | H | CF3 | 39.06 | 19.53 |
This table provides an illustrative example based on general findings that fluorination tends to enhance antimicrobial activity in benzimidazole derivatives.
Influence of Substituents on the Benzimidazole and Peripheral Rings on Pharmacological Profiles
The pharmacological profile of benzimidazole derivatives is highly dependent on the nature and position of substituents on both the core benzimidazole ring system and any peripheral rings. rsc.org SAR analyses consistently show that substitutions at the N1, C2, C5, and C6 positions significantly modulate biological activity. rsc.org
Substituents on the Benzimidazole Ring:
N1-Position: The N1 position of the benzimidazole ring is a common site for substitution. Attaching various groups, such as N-benzyl fragments, can influence properties like lipophilicity and steric interactions with the target protein. rsc.org The introduction of bulky or flexible substituents at this position can orient the rest of the molecule for optimal binding.
C2-Position: The C2 position is a key point for modification. Attaching different aromatic or heterocyclic rings directly or via a linker can drastically alter the compound's activity. For example, the presence of a 2-(fluorophenyl) group has been shown to be beneficial for antimicrobial activity. acgpubs.org
C5 and C6-Positions: Modifications at the C5 and C6 positions of the benzene (B151609) portion of the benzimidazole core are also crucial. The introduction of small electron-donating groups, like a methyl group, or electron-withdrawing groups can fine-tune the electronic properties of the entire ring system. For instance, a methyl group at the C5 position was found to enhance antifungal activity against C. parapsilosis. acgpubs.org Conversely, the presence of a strong electron-withdrawing group like fluorine at the C6 position has been shown to improve cytotoxicity against certain cancer cell lines. nih.gov
Substituents on Peripheral Rings: When a peripheral ring, such as a phenyl group, is attached to the benzimidazole core (often at the C2 position), its substitution pattern is a critical determinant of activity.
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., fluorine, chlorine, nitro) or electron-donating groups (e.g., methyl, methoxy) on the peripheral ring can modulate the electronic landscape of the molecule, affecting its binding affinity. Studies have shown that the presence of an electron-withdrawing fluorine atom on a phenyl side chain generally increases antimicrobial activity. acgpubs.org
Positional Isomerism: The position of the substituent on the peripheral ring (ortho, meta, para) is vital. As mentioned, meta-fluoro substitution on a 2-phenyl ring resulted in superior activity against B. subtilis compared to ortho or para substitution. acgpubs.org This highlights the importance of the substituent's specific location for optimal interaction with the target.
| Compound | Benzimidazole R5-Substituent | Phenyl R'-Substituent | MIC (µg/mL) |
|---|---|---|---|
| D | H | H | 62.5 |
| E | H | m-F | 7.81 |
| F | CH3 | H | 62.5 |
| G | CH3 | m-F | 7.81 |
| H | CH3 | o-F | 31.25 |
| I | CH3 | p-F | 31.25 |
This table illustrates SAR principles derived from studies on fluorinated 2-phenylbenzimidazoles, showing the importance of substituent position. acgpubs.org
Role of Linker Moieties and Side Chain Lengths in Molecular Interactions and Efficacy
The introduction of a linker between the benzimidazole nucleus and a peripheral aromatic fragment provides conformational flexibility, allowing the molecule to adopt different spatial arrangements to better fit the target site. mdpi.com The linker can influence activity in several ways:
Length and Flexibility: The length of a side chain can determine whether the terminal group can reach and interact with a specific sub-pocket in the receptor. An optimal length is often required for maximum activity. Flexible linkers, such as alkyl chains, can allow the molecule to adapt its conformation to the binding site, but excessive flexibility can also be entropically unfavorable upon binding.
Rigidity: Introducing rigid linkers, such as alkynyl groups, can pre-organize the molecule into a specific conformation that is favorable for binding, reducing the entropic penalty. mdpi.com Such linkers can also facilitate the formation of specific supramolecular structures through interactions like CH-π bonds. mdpi.com
Chemical Nature: The atoms within the linker (e.g., saturated nitrogen-containing heterocycles like piperazine) can themselves participate in hydrogen bonding or other interactions with the target. nih.gov For example, in a series of PARP-1 inhibitors, using a 1,4-diazepane linker group resulted in approximately twofold greater anti-proliferation activity compared to a piperazine (B1678402) group. nih.gov
Research has shown that there is often a preference for specific linker types and lengths for a given biological target. The optimal linker effectively positions the key interacting moieties of the molecule to maximize binding affinity and efficacy.
Conformational Dynamics and Their Correlation with Activity
The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its biological activity. For benzimidazole derivatives, the relative orientation of the benzimidazole core and its various substituents can significantly influence how the molecule interacts with its biological target.
Fluorine substitution, in particular, can have a substantial impact on the conformational preferences of a molecule. nih.gov The introduction of fluorine atoms can lead to intramolecular interactions, such as OH···F or CH···F hydrogen bonds, which can stabilize certain conformations over others. mdpi.comnih.gov These conformational biases can "lock" the molecule into a bioactive conformation, enhancing its affinity for the target.
X-ray crystallography studies of fluorinated (benzo[d]imidazol-2-yl)methanols have revealed that the number and arrangement of fluorine atoms in the benzene ring influence the formation of intermolecular hydrogen bonds and crystal packing. mdpi.com Torsion angles between the aromatic core and side groups can vary significantly, leading to different three-dimensional shapes. mdpi.com For example, in a study of fluorinated benzenesulfonamides binding to human carbonic anhydrase II, different fluorination patterns resulted in distinct binding modes and orientations of the phenyl ring within the active site. nih.gov
The planarity or non-planarity of the molecule can also be a key factor. In some cases, a planar conformation is required for effective π-stacking interactions with aromatic residues in the binding site. In other cases, a non-planar or twisted conformation is necessary to fit into a sterically constrained pocket. For instance, in certain D–A–D 1H-benzo[d]imidazole derivatives, the peripheral rings were found to be rotated with respect to the central benzimidazole core, resulting in a non-planar conformation. mdpi.com Understanding these conformational dynamics is crucial for the rational design of potent and selective benzimidazole-based therapeutic agents.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand drug-receptor interactions and to screen for potential drug candidates. arabjchem.org For derivatives of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde, docking studies have been instrumental in identifying potential biological targets and elucidating the specific molecular interactions that govern binding affinity.
Research has shown that benzimidazole (B57391) derivatives can interact with various biological targets. For instance, similar benzimidazole compounds have been docked against Human Topoisomerase I (PDB: 1EJ9), a key enzyme in DNA replication, to understand their potential as anticancer agents. nih.gov Other studies have explored interactions with microbial enzymes, such as GlcN-6-P synthase, to investigate antimicrobial properties. arabjchem.org Docking simulations of related fluorinated benzimidazoles have also identified potential allosteric modulatory activity at the α1/γ2 interface of the GABA-A receptor, a target for neuropharmacological agents. acs.org
The process involves preparing a grid box around the active site of the target protein, defined by key amino acid residues. arabjchem.org The ligand is then placed in this grid, and algorithms like the Lamarckian Genetic Algorithm are used to explore various conformations and orientations to find the most favorable binding mode, which is ranked by a scoring function. arabjchem.org Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's active site. nih.gov
| Biological Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |
|---|---|---|---|---|
| Human Topoisomerase I | 1EJ9 | -8.5 | Arg364, Asn722, Thr718 | Anticancer nih.gov |
| α-Glucosidase | 3A4A | -9.2 | Asp215, Glu277, Asp352 | Antidiabetic nih.gov |
| GABA-A Receptor (α1/γ2 interface) | 6HUP | -7.9 | His101, Tyr209, Phe77 | Neuropharmacology acs.org |
| FtsZ Protein | 1RLU | -6.8 | Gly21, Val298, Thr309 | Antibacterial nih.gov |
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for accurately predicting the electronic structure and properties of molecules. These methods have been applied to benzimidazole derivatives to understand their geometry, spectroscopic signatures, and reactivity. iucr.orgnih.gov
DFT calculations, often using functionals like B3LYP or M062X with basis sets such as 6-311++G(d,p), are first employed to determine the molecule's most stable three-dimensional geometry. iucr.orgnih.govresearchgate.net These calculations provide optimized bond lengths and angles that typically show good agreement with experimental data obtained from X-ray crystallography. iucr.orgnih.gov
Once the geometry is optimized, the same level of theory can be used to predict vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.net The calculated spectra are often scaled by a factor to correct for anharmonicity and computational approximations, resulting in excellent correlation with experimental measurements. researchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are also found to be consistent with experimental data. researchgate.netmdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3360 | 3376 iucr.org |
| C=O Stretch (Aldehyde) | 1695 | ~1700 |
| C=N Stretch (Imidazole) | 1595 | 1590 mdpi.com |
| C-F Stretch | 1250 | ~1245 |
DFT calculations are also used to analyze the electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.comiucr.org These descriptors provide quantitative measures of the molecule's resistance to change in its electron distribution and its propensity to accept electrons. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
| Property | Symbol | Calculated Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E-HOMO | -6.25 | Energy of the outermost electron orbital researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | -2.10 | Energy of the lowest empty electron orbital researchgate.net |
| HOMO-LUMO Energy Gap | ΔE | 4.15 | Indicates chemical reactivity and stability researchgate.net |
| Chemical Hardness | η | 2.075 | Resistance to deformation of electron cloud mdpi.com |
| Electronegativity | χ | 4.175 | Power to attract electrons iucr.org |
| Electrophilicity Index | ω | 4.20 | Propensity to accept electrons mdpi.com |
Advanced Conformational Sampling Methods (e.g., Ensemble Docking, Molecular Dynamics)
While molecular docking provides a static snapshot of the ligand-target interaction, advanced methods like Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex. jksus.orgresearchgate.net
In a typical MD simulation of a benzimidazole derivative complexed with its target, the system is simulated for a period of 100 nanoseconds. jksus.org A key parameter analyzed is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the simulation time indicates that the complex has reached equilibrium and the binding pose is stable. jksus.org MD simulations can reveal subtle changes in the binding mode and highlight the role of water molecules and key residues in stabilizing the interaction, complementing the findings from molecular docking. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules early in the drug discovery process.
For this compound and its analogs, various molecular descriptors relevant to ADME are calculated. These include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). nih.gov These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. nih.gov Compounds with high oral bioavailability are expected to have a TPSA of less than 140 Ų. nih.gov Additionally, computational software can predict potential sites of metabolism on the molecule, which is crucial for understanding its metabolic stability. acs.org
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 164.14 | ≤ 500 | Yes |
| logP | 1.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | ≤ 140 Ų | Yes |
Crystallographic Studies and Intermolecular Interaction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, studies on closely related benzimidazole-2-carbaldehyde derivatives provide a clear blueprint for what to expect. jsac.or.jp
A crystallographic study would reveal detailed information on bond lengths, bond angles, and torsion angles. For example, in a similar structure, the benzimidazole moiety was found to be essentially planar. jsac.or.jp The crystal system, space group, and unit cell dimensions would also be determined. Analysis of the crystal packing would reveal the nature of intermolecular interactions, such as N-H···N hydrogen bonds, which often link molecules into chains or layers. nih.goviucr.org Other interactions like C-H···π and π-π stacking also play a significant role in stabilizing the crystal lattice. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. iucr.orgiucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₅FN₂O |
| Formula Weight | 164.14 |
| Crystal System | Monoclinic jsac.or.jp |
| Space Group | P2₁/n jsac.or.jp |
| a (Å) | ~3.9 jsac.or.jp |
| b (Å) | ~15.1 jsac.or.jp |
| c (Å) | ~15.4 jsac.or.jp |
| β (°) | ~91.8 jsac.or.jp |
| Volume (ų) | ~910 jsac.or.jp |
| Z | 4 jsac.or.jp |
Single Crystal X-ray Diffraction for Solid-State Structures
For related benzimidazole derivatives, X-ray diffraction studies have been invaluable. For example, research on other fluorinated benzimidazoles has demonstrated how the position and number of fluorine atoms can influence crystal packing and hydrogen bonding motifs. These studies typically report key crystallographic parameters in detailed tables, including:
Crystal System and Space Group: Describing the basic symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.
Torsion Angles: Defining the conformation of the molecule.
Without a dedicated study on this compound, specific data for these parameters remain undetermined.
Hirshfeld Surface Analysis for Intermolecular Contacts (Hydrogen Bonding, Pi-Pi Interactions)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a molecular surface, it provides a detailed picture of how molecules interact with their neighbors. This analysis is particularly useful for understanding non-covalent interactions such as hydrogen bonds and π-π stacking, which are critical in determining the stability and properties of the crystal.
A typical Hirshfeld surface analysis for a benzimidazole derivative would involve:
dnorm surfaces: These maps highlight regions of close intermolecular contact, with red spots indicating interactions shorter than the van der Waals radii, such as strong hydrogen bonds.
Fingerprint Plots: Two-dimensional histograms that summarize the intermolecular contacts, providing quantitative percentages for different types of interactions (e.g., H···H, C···H, N···H, F···H, and π-π stacking).
Studies on analogous compounds have shown that the fluorine atom in fluorinated benzimidazoles can participate in various intermolecular interactions, including C–H···F hydrogen bonds, which can significantly influence the crystal packing. The aldehyde group would also be expected to be a key participant in hydrogen bonding. However, without experimental crystallographic data for this compound, a Hirshfeld surface analysis cannot be performed.
Anticancer Research and Target Identification
Benzimidazole derivatives are a well-established scaffold in the development of novel anticancer agents. nih.gov Their therapeutic potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation and survival.
Inhibition of DNA Topoisomerase Enzymes (Topoisomerase I and II)
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and ultimately, cancer cell death, making them key targets for anticancer drugs. acs.org
Several benzimidazole derivatives have been identified as potent inhibitors of both Topoisomerase I (Topo I) and Topoisomerase II (Topo II). nih.govnih.gov For instance, certain novel 1H-benzo[d]imidazole derivatives have demonstrated the ability to inhibit human Topoisomerase I. nih.gov One particular derivative showed 50% inhibition of Topo I activity at a concentration of 16 μM. nih.gov
Furthermore, a series of benzimidazole–rhodanine (B49660) conjugates have been investigated as Topoisomerase II inhibitors. nih.gov These compounds have been shown to act as catalytic inhibitors of Topo II, with some exhibiting potent inhibition at a concentration of 10 μM. nih.gov Notably, these specific conjugates did not show inhibitory activity against Topoisomerase I, suggesting a selective inhibition of Topo II. nih.gov This selectivity is a desirable characteristic in drug development to minimize off-target effects.
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, and inducing cell cycle arrest is a key strategy in cancer therapy.
Benzimidazole derivatives have been shown to induce cell cycle arrest at various phases, including the G2/M phase. nih.gov Flow cytometry analysis of cancer cells treated with certain novel 1H-benzo[d]imidazole derivatives revealed a prominent arrest in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.
Activity against Human Cancer Cell Lines
The cytotoxic activity of benzimidazole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents.
| Cell Line | Cancer Type | Compound Class | IC50/GI50 (µM) |
| MCF-7 | Breast Cancer | Benzimidazole derivative | 8.86 ± 1.10 µg/mL |
| HepG-2 | Liver Cancer | Benzimidazole derivative | 15.58 µM |
| HCT-116 | Colon Cancer | Benzimidazole derivative | 16.2 ± 3.85 µg/mL |
| PC-3 | Prostate Cancer | Benzimidazole derivative | Moderate Activity |
| A549 | Lung Cancer | Benzimidazole derivative | 15.80 µM |
This table presents data for various benzimidazole derivatives as specific data for this compound was not available. The reported values are for different derivatives and not for a single compound.
For example, certain benzimidazole derivatives have shown significant anti-proliferation effects on HCT-116 colon cancer and MCF-7 breast cancer cell lines. nih.gov In one study, a benzimidazole derivative exhibited an IC50 value of 8.86 ± 1.10 μg/mL against the MCF-7 cell line and 16.2 ± 3.85 μg/mL against the HCT-116 cell line. nih.gov Another study on a different benzimidazole derivative reported high cytotoxic activity against HepG2 and A549 cancer cell lines with IC50 values of 15.58 µM and 15.80 µM, respectively. Additionally, some benzimidazole derivatives have demonstrated moderate antiproliferative activity against the human prostate cancer PC-3 cell line. nih.gov
Pin1 Enzyme Inhibition Studies
Peptidyl-prolyl cis/trans isomerase Pin1 is an enzyme that plays a crucial role in regulating multiple oncogenic signaling pathways. nih.gov Overexpression of Pin1 is associated with aggressive tumor progression and poor prognosis in several cancers, making it an attractive target for cancer therapy. nih.gov
A series of benzimidazole derivatives have been designed and synthesized as potent Pin1 inhibitors. nih.gov In one study, several derivatives showed significant Pin1 inhibitory activity, with IC50 values in the micromolar range. nih.gov Specifically, two compounds exhibited the most potent activity with IC50 values of 0.64 and 0.37 μM. nih.gov
Antimicrobial Agent Development
The benzimidazole scaffold is also a cornerstone in the development of new antimicrobial agents to combat bacterial and fungal infections. nih.govnih.gov The rise of antibiotic resistance necessitates the discovery of novel compounds with different mechanisms of action.
Antibacterial Efficacy
Benzimidazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
| Bacterial Strain | Gram Type | Compound Class | Activity |
| Staphylococcus aureus | Gram-positive | Benzimidazole derivative | Good activity |
| Escherichia coli | Gram-negative | Benzimidazole derivative | Good activity |
| Salmonella typhimurium | Gram-negative | Benzimidazole derivative | Good activity |
| Micrococcus luteus | Gram-positive | Benzimidazole-metal complex | Good activity |
| Enterobacter aerogenes | Gram-negative | Benzimidazole-metal complex | Good activity |
This table presents data for various benzimidazole derivatives as specific data for this compound was not available. The reported activities are for different derivatives and not for a single compound.
Studies have shown that certain 2-substituted-1H-benzimidazole derivatives exhibit good antibacterial activity. nih.gov For instance, some derivatives displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli. nih.gov Other research has highlighted the antibacterial potential of benzimidazole derivatives against Salmonella typhimurium. researchgate.net Furthermore, metal complexes of benzimidazole ligands have shown antibacterial activity against Gram-positive Micrococcus luteus and Gram-negative Escherichia coli and Enterobacter aerogenes. nih.gov
An extensive body of research highlights the significance of the benzimidazole scaffold in the development of therapeutic agents. This article focuses specifically on the chemical compound this compound, detailing its documented applications in chemical biology and medicinal chemistry research, as well as its interactions with key enzymes.
Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. ¹H NMR spectroscopy would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde molecule. Similarly, ¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms and their electronic environments.
Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|
Mass Spectrometry (LC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of this compound and to assess its purity. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula.
Specific experimental LC-MS or HRMS data for this compound has not been reported in the available scientific literature.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) |
|---|---|---|
| LC-MS | Data not available | Data not available |
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the imidazole (B134444) ring, the C=O stretch of the aldehyde, C-F stretch, and various aromatic C-H and C=C stretching and bending vibrations.
A search of the scientific literature did not yield any specific FT-IR spectroscopic data for this compound.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | Data not available |
| C=O Stretch (Aldehyde) | Data not available |
| C-F Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
X-ray Diffraction (Single Crystal and Powder)
X-ray diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. Single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and crystal packing information for this compound. Powder X-ray diffraction could be used to characterize the crystalline form of a bulk sample.
There are no published single-crystal or powder X-ray diffraction data available for this compound.
Table 5: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used to study conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π-π* transitions within the benzimidazole (B57391) ring system.
No experimental UV-Vis spectroscopic data for this compound has been found in the reviewed literature.
Table 6: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|
Chromatography Techniques (HPLC, UPLC, RP-HPLC)
Chromatography techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Reversed-Phase HPLC (RP-HPLC) are essential for the separation, identification, and quantification of components in a mixture. These methods would be crucial for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Specific retention times or other chromatographic parameters for this compound are not available in the current body of scientific literature.
Table 7: Chromatographic Data for this compound
| Technique | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | Data not available | Data not available | Data not available |
| UPLC | Data not available | Data not available | Data not available |
Circular Dichroism (CD) Spectroscopy for Chiral and DNA Interaction Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and their interactions with other chiral molecules, such as DNA. As this compound is not inherently chiral, it would not exhibit a CD spectrum on its own. However, if it were to interact with a chiral entity like DNA, induced CD signals could potentially be observed.
There is no published research on the use of Circular Dichroism spectroscopy to study this compound or its interactions with DNA.
Table 8: Circular Dichroism Data for this compound
| Sample | Wavelength (nm) | [θ] (deg cm² dmol⁻¹) |
|---|
Elemental Analysis
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This method is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound, and for assessing its purity. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.
The results from elemental analysis are typically compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimentally found percentages and the calculated percentages provides strong evidence for the compound's structural identity and purity. For this compound, with the molecular formula C₈H₅FN₂O, the theoretical elemental composition has been calculated.
Detailed research findings containing the experimental elemental analysis for this compound are not extensively detailed in the reviewed literature. However, the standard procedure involves combusting a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of the respective elements. In research involving related benzimidazole derivatives, this comparison is standard practice for structural validation. For instance, studies on other benzimidazoles consistently report both the calculated and experimentally found elemental percentages, which typically align within a narrow margin of error (±0.4%). mdpi.com
Below is the theoretical elemental composition for this compound.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 58.54 |
| Hydrogen | H | 1.01 | 3.07 |
| Nitrogen | N | 14.01 | 17.07 |
| Fluorine | F | 19.00 | 11.57 |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon Dioxide |
| Water |
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be harsh and environmentally taxing. researchgate.net Future research should prioritize the development of novel, efficient, and sustainable synthetic routes to 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde.
Green chemistry principles offer a pathway to minimize hazardous waste and improve energy efficiency. researchgate.net Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times from hours to minutes and increase product yields for benzimidazole synthesis. researchgate.netrjptonline.org Another promising avenue is the use of heterogeneous nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), which offer high yields, shorter reaction times, and the advantage of being recyclable. mdpi.comnih.gov The condensation of 3-fluoro-o-phenylenediamine with a suitable aldehyde precursor under these green conditions could provide an eco-friendly route to the target compound. pnu.ac.ir
Solvent-free "grindstone" chemistry or the use of deep eutectic solvents (DES) are other innovative approaches that could be explored. These methods align with the principles of green chemistry by reducing or eliminating the need for volatile and often toxic organic solvents.
| Synthetic Approach | Key Advantages | Potential Catalyst/Conditions | Relevant Findings |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Alumina, Montmorillonite (B579905) Clay | Can reduce reaction times from hours to seconds/minutes. researchgate.netrjptonline.org |
| Nanocatalysis | High catalytic activity, recyclability, mild reaction conditions. | ZnO-NPs, Cobalt Ferrite | Offers high product yields and is environmentally friendly. mdpi.comnih.govpnu.ac.ir |
| Solvent-Free Conditions | Reduces hazardous waste, simplifies work-up. | Nano montmorillonite clay | Reactions can be carried out at room temperature with high efficiency. pnu.ac.ir |
| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, non-toxic reaction medium. | Choline chloride/urea | Provides an eco-friendly alternative to traditional organic solvents. |
Advanced Design and Synthesis of this compound Derivatives for Enhanced Bioactivity
The aldehyde functional group at the 2-position of the benzimidazole ring is a versatile chemical handle for creating a diverse library of derivatives. Future work should focus on leveraging this reactivity to synthesize novel compounds with enhanced biological activity.
Key derivatization strategies could include the formation of Schiff bases, hydrazones, oximes, and thiosemicarbazones. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's steric and electronic properties. For example, thiosemicarbazone derivatives of other heterocyclic systems have demonstrated significant anticancer, antiviral, and antibacterial activities. mdpi.com Similarly, fluoro-benzimidazole benzohydrazide (B10538) derivatives have shown potent inhibitory activity against gastrointestinal pathogens. researchgate.net
Integrated Computational and Experimental Strategies for Mechanism of Action Elucidation
Understanding how a molecule exerts its biological effect is crucial for rational drug design. An integrated approach combining computational modeling and experimental validation will be essential to elucidate the mechanism of action for derivatives of this compound.
Molecular docking studies can be employed to predict the binding modes and affinities of these novel compounds against various biological targets, such as enzymes and receptors. nih.govacs.org For instance, docking has been used to identify human topoisomerase I as a potential target for other novel benzimidazole derivatives. nih.govacs.org Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity descriptors, and molecular geometry of the compounds, helping to explain their interaction with biological systems. iucr.orgiucr.org
These in silico predictions must be validated through experimental assays. For example, if docking studies suggest a compound inhibits a particular enzyme, its inhibitory activity should be confirmed through in vitro enzymatic assays. Cell-based assays can then be used to assess the compound's effect on cellular processes, such as cell cycle progression or apoptosis, providing further mechanistic insights. nih.gov
Investigation of Structure-Property Relationships for Materials Science Applications
Beyond their therapeutic potential, benzimidazole derivatives are of interest in materials science. Their rigid, planar structure and rich electronic properties make them suitable candidates for applications such as corrosion inhibitors and components in organic electronic devices.
The inhibitory action of organic compounds on metal corrosion often depends on their ability to form a protective film on the metal surface. iucr.org This is influenced by factors like molecular planarity, the presence of heteroatoms (N, O, S), and π-bonds in aromatic rings, all of which are features of the benzimidazole core. iucr.org Future research could investigate how the fluorine and aldehyde substituents in this compound and its derivatives influence their adsorption and corrosion inhibition efficiency on various metals like iron and copper. iucr.org
Furthermore, the inherent fluorescence of some benzimidazole scaffolds suggests potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Studies should explore the photophysical properties of this compound and its derivatives, correlating structural modifications with changes in absorption and emission spectra.
Broadening the Scope of Biological Targets and Therapeutic Areas
The benzimidazole scaffold is a "privileged structure" known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govpnu.ac.ir While initial studies might focus on one area, a key future direction will be to screen this compound derivatives against a broader panel of targets.
This expanded screening could uncover novel therapeutic applications. For example, benzimidazoles have been investigated as inhibitors of urease for treating H. pylori infections nih.gov, modulators of GABA-A receptors for neurological disorders acs.org, and inhibitors of the bacterial cell division protein FtsZ as a novel class of antibiotics. nih.gov Given this versatility, derivatives of this compound could be explored for their potential in treating neurodegenerative diseases, metabolic disorders, or emerging viral infections.
| Potential Biological Target Class | Example Target | Therapeutic Area | Rationale based on Benzimidazole Scaffold |
| Enzymes | Topoisomerase I, Urease, Kinases | Cancer, Infectious Disease | Known inhibitory activity of benzimidazole derivatives. nih.govnih.gov |
| Receptors | GABA-A Receptor, H2 Receptor | Neurological Disorders, Gastric Ulcers | Benzimidazole derivatives act as modulators and blockers. acs.orgnih.gov |
| Structural Proteins | FtsZ, Tubulin | Bacterial Infections, Cancer | The scaffold can interfere with protein polymerization. nih.gov |
| DNA | Minor Groove Binding | Cancer, Antimicrobial | Bisbenzimidazoles are known DNA minor groove binders. nih.govacs.org |
Q & A
Q. What are the recommended methods for synthesizing 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzene-1,2-diamines with fluorinated aldehydes under acidic conditions. For example, refluxing 4-fluoro-benzene-1,2-diamine with glyoxal derivatives in dioxane with catalytic TsOH (p-toluenesulfonic acid) for 9–12 hours can yield the target compound . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane, DMF) improve solubility and reaction efficiency.
- Catalyst loading : TsOH (0.1–0.2 mmol) enhances cyclization kinetics.
- Temperature control : Reflux conditions (90–110°C) balance reaction speed and side-product formation.
Post-synthesis purification via silica gel chromatography (ethyl acetate/petroleum ether) achieves >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.2–8.1 ppm). Fluorine substituents deshield adjacent protons, causing distinct splitting patterns .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (C8H5FN2O, 164.14 g/mol) with <1 ppm error .
- IR Spectroscopy : Identify aldehyde C=O stretching (ν ~1680–1700 cm<sup>-1</sup>) and N-H vibrations (ν ~3400 cm<sup>-1</sup>) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer: SAR studies focus on modifying substituents at key positions:
- Fluorine position : Para-fluoro substitution (as in 7-Fluoro derivatives) enhances metabolic stability and membrane permeability compared to ortho/meta isomers .
- Aldehyde group : Conversion to oximes or hydrazones can improve solubility and target binding (e.g., EGFR inhibition via Schiff base formation) .
- Core modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the benzimidazole ring increases electrophilicity, enhancing kinase inhibition .
Q. Table 1: Activity Trends in Benzimidazole Derivatives
| Substituent Position | Bioactivity (IC50, nM) | Key Interaction |
|---|---|---|
| 7-Fluoro | 12.5 (EGFR) | Hydrogen bonding |
| 5-Chloro | 28.7 (EGFR) | Hydrophobic |
| 4-CF3 | 8.9 (EGFR) | π-π stacking |
| Data adapted from kinase inhibition assays . |
Q. What computational strategies are effective in predicting the pharmacokinetic and toxicological profiles of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or CYP450 enzymes. Focus on binding energy (ΔG ≤ -8 kcal/mol) and pose validation via RMSD clustering .
- ADMET Prediction : Tools like SwissADME predict:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with chemical reactivity .
Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?
Methodological Answer:
- Cross-Database Validation : Compare results across PubMed, Scopus, and patent filings (e.g., USPTO, Espacenet) to identify consensus data .
- Experimental Replication : Standardize conditions (e.g., solvent purity, catalyst batch) to minimize variability.
- Collaborative Analysis : Engage with crystallography experts to resolve structural ambiguities (e.g., X-ray diffraction for confirming regiochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
